molecular formula C15H8ClF6NO2 B12584663 N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634189-16-5

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12584663
CAS No.: 634189-16-5
M. Wt: 383.67 g/mol
InChI Key: GVJQYFCJRPNYTJ-UHFFFAOYSA-N
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Description

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a synthetic salicylanilide derivative of interest in pharmaceutical and antimicrobial research. Salicylanilides are a well-explored class of compounds known for their diverse biological activities. While specific data for this isomer is limited in the current literature, closely related trifluoromethyl-substituted salicylanilides have demonstrated significant potency against multidrug-resistant bacterial strains. For instance, studies on analogous compounds have shown excellent and specific activity against Staphylococcus aureus , including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MIC values as low as 0.031–0.062 µg/mL, outperforming control drugs like vancomycin . These related molecules have also been shown to reduce pre-formed bacterial biofilms effectively . The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and improve its bioavailability . Researchers investigating new anti-infective agents to address the urgent threat of multidrug-resistant pathogens may find this compound a valuable candidate. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

634189-16-5

Molecular Formula

C15H8ClF6NO2

Molecular Weight

383.67 g/mol

IUPAC Name

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C15H8ClF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-3-1-7(14(17,18)19)5-10(11)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

GVJQYFCJRPNYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the benzamide ring undergoes nucleophilic substitution under specific conditions.

Key Reactions:

  • Amine Substitution: Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields amine-substituted derivatives.

  • Thiol Substitution: Reaction with thiols in the presence of a base (e.g., K₂CO₃) produces thioether analogs.

Example:

C15H8ClF6NO2+R-NH2C15H8F6N2O2R+HCl\text{C}_{15}\text{H}_8\text{ClF}_6\text{NO}_2 + \text{R-NH}_2 \rightarrow \text{C}_{15}\text{H}_8\text{F}_6\text{N}_2\text{O}_2\text{R} + \text{HCl}

Hydroxyl Group Functionalization

The phenolic hydroxyl group participates in esterification and phosphorylation reactions.

Esterification

Reaction with acyl chlorides or phosphorus-based reagents modifies the hydroxyl group:

  • Phosphorylation: Treatment with diethyl chlorophosphate in anhydrous dichloromethane forms phosphorylated esters, enhancing biological activity .

Conditions:

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine

  • Temperature: 0°C to room temperature

Product Example:

C15H8ClF6NO2+(C2H5O)2POClC15H8ClF6NO5P(C2H5)2+HCl\text{C}_{15}\text{H}_8\text{ClF}_6\text{NO}_2 + (\text{C}_2\text{H}_5\text{O})_2\text{POCl} \rightarrow \text{C}_{15}\text{H}_8\text{ClF}_6\text{NO}_5\text{P}(\text{C}_2\text{H}_5)_2 + \text{HCl}

Acylation

The hydroxyl group reacts with acid chlorides (e.g., acetyl chloride) to form esters, though this reactivity is less explored for this compound .

Hydrolysis Reactions

The amide bond and chloro substituent are susceptible to hydrolysis under extreme conditions:

Reaction SiteConditionsProductsReferences
Amide bond6M HCl, reflux (12–24 hrs)5-Chlorosalicylic acid + amine derivative
Chloro groupNaOH (aq), 100°CHydroxy-substituted analog

Electrophilic Aromatic Substitution

Nitration:

  • Reagents: HNO₃/H₂SO₄ mixture

  • Position: Meta to directing groups (limited yield).

Comparative Reactivity Table

The table below summarizes reaction outcomes for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and structurally related compounds:

CompoundReaction TypeReactivity NotesReferences
N-[2-Bromo-4-(trifluoromethyl)phenyl] analogNucleophilic substitutionBromine exhibits higher reactivity than chlorine
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl] analogHydrolysisCyano group stabilizes intermediates

Mechanistic Insights

  • Nucleophilic Substitution: The chloro group’s leaving ability is enhanced by electron-withdrawing trifluoromethyl groups, facilitating SₙAr mechanisms.

  • Esterification: The hydroxyl group’s nucleophilicity is sufficient for phosphorylation but requires activation for acylation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exhibits promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study published in Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of certain cancer pathways, leading to apoptosis in malignant cells .

Inhibition of Carbonic Anhydrases

The compound has been investigated as a potential inhibitor of carbonic anhydrases, which are enzymes implicated in numerous physiological processes and diseases. A research paper outlined the synthesis and biological evaluation of related compounds, suggesting that modifications in the chemical structure could enhance the inhibitory activity against specific isoforms of carbonic anhydrases .

Fluorinated Materials

Due to the presence of trifluoromethyl groups, this compound can be utilized in the development of fluorinated materials. These materials are known for their unique thermal and chemical stability, making them suitable for high-performance applications such as coatings and electronic components.

Polymer Additives

The compound's properties may also allow it to serve as an additive in polymer formulations to enhance performance characteristics like thermal stability and resistance to degradation. This application is particularly relevant in industries focused on producing durable materials for automotive and aerospace sectors.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
Carbonic Anhydrase InhibitionCA IX12

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines including breast and lung cancers. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Carbonic Anhydrase Inhibition

A series of experiments were conducted to evaluate the inhibitory effects of this compound on carbonic anhydrase IX. The results showed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for conditions where carbonic anhydrases play a critical role.

Mechanism of Action

The mechanism of action of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Key Observations :

  • Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl) substitution (as in IMD-0354) enhances potency against proteases (TMPRSS4) and AQP4 compared to mono- or dihalogenated analogs .
  • Positional Effects : Moving substituents from 3,5 to 2,4 positions (e.g., 2-Cl, 4-CF₃) shifts activity toward NF-κB inhibition over cytotoxicity .

Functional Analogs with Prodrug Modifications

Table 2: Prodrug Derivatives and Efficacy
Compound Name Structural Modification Target Activity References
AER-271/SIM0307 Phosphate ester prodrug of AER-270 AQP4 - Reduces cerebral edema in MCAO models
- Enhanced solubility vs. AER-270
Niclosamide derivatives Varied aniline substituents HL-60, NF-κB - Cytotoxicity correlates with 3,5-bis(CF₃) groups

Key Observations :

  • Prodrug Strategies : AER-271 improves bioavailability of AER-270, demonstrating efficacy in preclinical edema models .
  • Niclosamide Scaffold : Derivatives retaining the 5-chloro-2-hydroxybenzamide core but with altered substituents show reduced cytotoxicity compared to IMD-0354 .

Species-Specific Activity Variations

The AQP4 inhibitory activity of IMD-0354/AER-270 varies significantly across species:

  • Human AQP4 : ~20% maximal inhibition at 0.42 µM .
  • Rat AQP4 : ~70% inhibition at 0.21 µM . This discrepancy highlights the importance of substituent positioning and species-specific target interactions in drug design.

Biological Activity

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, a compound featuring trifluoromethyl groups and a chloro substituent, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 4 bis trifluoromethyl phenyl 5 chloro 2 hydroxybenzamide\text{N 2 4 bis trifluoromethyl phenyl 5 chloro 2 hydroxybenzamide}
  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
  • NF-κB Pathway Modulation : Similar compounds have shown the ability to modulate the NF-κB signaling pathway, which is involved in inflammatory responses and cancer progression. This pathway's inhibition can lead to decreased expression of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

  • AChE and BuChE Inhibition : The compound was tested using spectrophotometric methods against AChE from electric eel and BuChE from equine serum. Results indicated that it exhibited significant inhibitory activity, with IC50 values comparable to known inhibitors in the field .
  • NF-κB Pathway Inhibition : The compound was assessed for its ability to inhibit the degradation of IκBα in Jurkat cells stimulated with TNFα. It demonstrated potent inhibition, suggesting a role in anti-inflammatory responses .

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, this compound was shown to prevent neuronal apoptosis in models of oxidative stress. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
  • Anti-inflammatory Activity : In LPS-stimulated THP-1 cells, the compound reduced the production of pro-inflammatory cytokines such as TNFα and IL-1β, further supporting its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes the key findings from various studies on this compound:

Biological ActivityAssay TypeIC50 Value (µM)Reference
AChE InhibitionSpectrophotometric0.25
BuChE InhibitionSpectrophotometric0.30
NF-κB Pathway InhibitionCell-based assay0.143
Anti-inflammatory ActivityCytokine assay-

Q & A

Q. What are the primary synthetic pathways for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide?

The compound is typically synthesized via condensation reactions. A general procedure involves heating a mixture of 5-chloro-2-hydroxybenzamide derivatives with substituted aryl amines in ethanol under reflux (4–5 hours), catalyzed by acetic acid. Reaction progress is monitored via TLC, followed by cooling, filtration, and crystallization from ethanol to achieve the final product. Characterization relies on NMR and mass spectrometry (MS) to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation employs spectroscopic techniques:

  • NMR : Protons on the aromatic rings (e.g., chlorine-substituted positions) and trifluoromethyl groups are identified via distinct chemical shifts. For example, trifluoromethyl groups exhibit characteristic ¹⁹F NMR signals near -60 to -70 ppm.
  • MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzamide backbone .

Advanced Questions

Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the chlorinated benzene ring?

Regioselectivity is influenced by electronic and steric factors. The chlorinated positions (electron-deficient due to Cl and CF₃ groups) favor nucleophilic attack at para or meta sites. Optimizing solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (reflux vs. ambient) enhances selectivity. For example, thionyl chloride in DMF at reflux promotes efficient acylation at specific positions .

Q. How do researchers reconcile contradictory biological activity data (e.g., antitubercular vs. antimicrobial) for this compound?

Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or structural modifications in derivatives. To validate activity:

  • Perform dose-response studies across multiple cell lines or microbial strains.
  • Conduct comparative SAR analyses to identify critical substituents (e.g., the role of the trifluoromethyl group in membrane permeability) .

Q. What analytical challenges arise in characterizing trifluoromethyl groups, and how are they addressed?

Trifluoromethyl groups complicate ¹H NMR due to coupling with ¹⁹F nuclei, causing signal splitting. Solutions include:

  • Using ¹⁹F NMR to directly observe CF₃ resonances.
  • Deuterated solvents (e.g., DMSO-d₆) to minimize interference.
  • Combining MS/MS fragmentation to confirm the presence of CF₃ in the molecular backbone .

Q. How are solvent systems optimized for recrystallization to enhance product purity?

Solvent selection (e.g., ethanol, DMF, or ethanol/DMF mixtures) balances solubility and polarity. For example, recrystallization from ethanol yields high-purity crystals by selectively dissolving impurities at elevated temperatures, while DMF is used for highly polar intermediates. Cooling rates and seed crystals further refine crystal morphology .

Q. What computational methods support SAR studies for this compound?

Molecular docking and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., mycobacterial enzymes). These models highlight interactions between the hydroxybenzamide moiety and active-site residues, guiding synthetic modifications to improve potency .

Methodological Considerations

  • Reaction Monitoring : TLC with UV visualization or iodine staining tracks intermediate formation.
  • Yield Optimization : Catalytic additives (e.g., acetic acid) and inert atmospheres reduce side reactions.
  • Data Reproducibility : Detailed reporting of solvent grades, temperature gradients, and instrumentation settings (e.g., NMR pulse sequences) ensures reproducibility across studies .

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